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Compound of Interest

(3-Phenyloxetan-3-
Compound Name:
yl)methanamine

Cat. No.: B591678

Technical Guide: (3-Phenyloxetan-3-
yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of (3-
Phenyloxetan-3-yl)methanamine, a compound of interest in medicinal chemistry. The guide
includes its molecular formula and weight, a plausible synthetic pathway, and its potential
biological significance as inferred from related structures.

Core Molecular Data

(3-Phenyloxetan-3-yl)methanamine, identified by the CAS Number 497239-45-9, is a
heterocyclic compound featuring a phenyl-substituted oxetane ring.[1][2][3][4][5] Its core
chemical data are summarized below.

Property Value Source(s)

Molecular Formula C10H13NO [L1121131141[5]
Molecular Weight 163.22 g/mol [L112113]141[5]
CAS Number 497239-45-9 [L112131[4]15]
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Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of (3-Phenyloxetan-3-
yl)methanamine is not readily available in the cited literature, a plausible synthetic route can
be conceptualized based on established methods for the preparation of 3,3-disubstituted
oxetanes. The following workflow outlines a potential multi-step synthesis.
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A plausible synthetic workflow for (3-Phenyloxetan-3-yl)methanamine.
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Potential Biological Activity and Signaling Pathway

Recent studies on 3-phenyloxetane derivatives have identified them as potential agonists for
the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] Agonism of GLP-1R is a validated
therapeutic strategy for the treatment of type 2 diabetes and obesity. The primary signaling
pathway initiated by GLP-1R activation involves the stimulation of adenylyl cyclase and the
subsequent increase in intracellular cyclic AMP (cCAMP).[1][2]

GLP-1 Receptor Signhaling Pathway

The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the receptor is
expected to trigger a conformational change that activates the associated G-protein (Gs). This,
in turn, stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then
activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to
insulin secretion and other beneficial metabolic effects.
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Potential GLP-1R signaling pathway for 3-phenyloxetane derivatives.

Experimental Protocols
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Detailed experimental protocols for biological assays involving 3-phenyloxetane derivatives as
GLP-1R agonists would typically include the following, as suggested by related research[1][2]

[3]:
cAMP Accumulation Assay:
e Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.
e Procedure:
o Cells are seeded in 96-well plates and grown to confluence.

o The growth medium is replaced with a stimulation buffer containing a phosphodiesterase
inhibitor (e.g., IBMX) to prevent cAMP degradation.

o Cells are incubated with varying concentrations of the test compound (e.g., (3-
Phenyloxetan-3-yl)methanamine) for a specified time (e.g., 30 minutes) at 37°C.

o The reaction is stopped, and the cells are lysed.

o The intracellular cCAMP concentration is measured using a competitive immunoassay kit
(e.g., HTRF or ELISA).

o Data Analysis: The ECso value is determined by fitting the concentration-response data to a
sigmoidal dose-response curve.

hERG Inhibition Assay:
o Purpose: To assess the potential for cardiac toxicity.

o Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the
compound on the hERG potassium channel current in a suitable cell line (e.g., HEK293 cells
expressing the hERG channel).

o Data Analysis: The ICso value is calculated to determine the concentration at which the
compound inhibits 50% of the hERG channel activity.[3]
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Disclaimer: The synthetic pathway provided is conceptual and would require optimization. The
biological activity is inferred from studies on structurally related compounds and has not been
definitively confirmed for (3-Phenyloxetan-3-yl)methanamine itself. This information is
intended for research and development purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like
Peptide-1 Receptor - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]

e 3. pubs.acs.org [pubs.acs.org]

e 4. scribd.com [scribd.com]

» 5. connectjournals.com [connectjournals.com]

 To cite this document: BenchChem. [(3-Phenyloxetan-3-yl)methanamine molecular weight
and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591678#3-phenyloxetan-3-yl-methanamine-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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